

Introduction: The Rising Prominence of Phenylboronic Acids in Modern Drug Discovery

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Compound of Interest

3-

Compound Name: *(Dipropylcarbamoyl)phenylboronic acid*

Cat. No.: B1486647

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Phenylboronic acids and their derivatives represent a cornerstone in contemporary medicinal chemistry and drug development.^{[1][2][3]} Their unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with diols, have positioned them as invaluable tools for researchers. This reactivity is central to their function as enzyme inhibitors, where they can mimic the tetrahedral transition state of substrate hydrolysis.^{[2][4]} The landmark approval of Bortezomib, a boronic acid-based proteasome inhibitor for treating multiple myeloma, catalyzed a surge of interest in this class of compounds, leading to the development of numerous other boronic acid-containing drug candidates.^{[1][3]}

These molecules are not only sought after for their therapeutic potential but also for their utility in creating sophisticated biological sensors and drug delivery systems.^{[5][6][7][8]}

Phenylboronic acid-based materials can be engineered to be responsive to specific biological stimuli, such as pH changes or glucose concentrations, allowing for targeted drug release.^{[7][9][10]} The carbamoyl group, as seen in the title compound, can further modulate the molecule's solubility, stability, and binding interactions, making **3-(Dipropylcarbamoyl)phenylboronic acid** a compound of significant interest for researchers exploring novel therapeutic agents.

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of **3-(Dipropylcarbamoyl)phenylboronic acid**, grounded in the established principles of boronic acid chemistry.

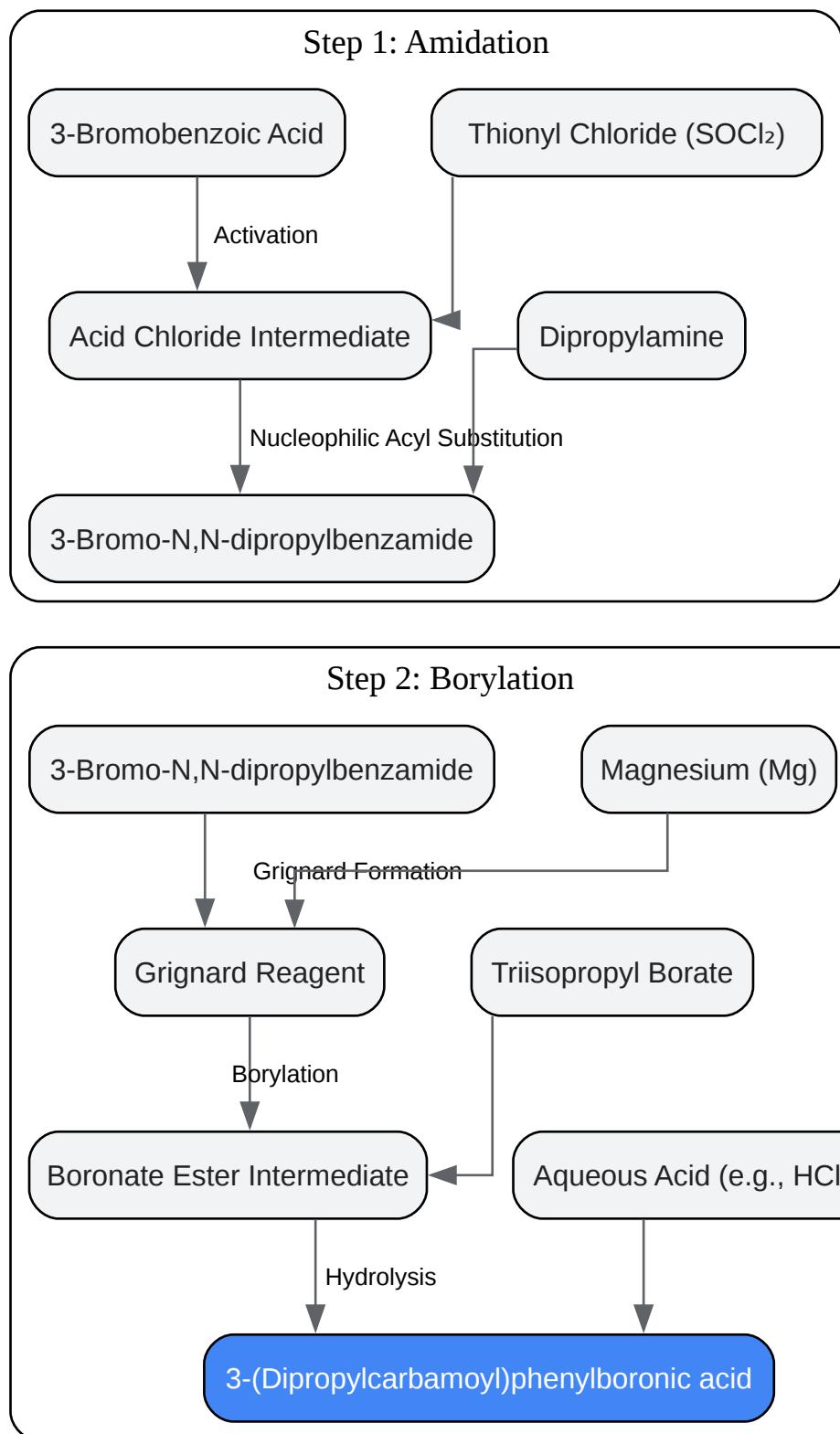
Synthetic Approach: A Rationale for Method Selection

While the specific, initial discovery of **3-(Dipropylcarbamoyl)phenylboronic acid** is not extensively documented in dedicated publications, its synthesis can be logically deduced from well-established methods for preparing substituted phenylboronic acids.^{[11][12][13]} The most common and industrially scalable methods involve the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.^[5] ^[14]

For **3-(Dipropylcarbamoyl)phenylboronic acid**, a retro-synthetic analysis points to 3-bromo-N,N-dipropylbenzamide as a logical starting material. This precursor contains the necessary carbamoyl group and a bromine atom at the meta position, which can be readily converted into a Grignard reagent. This approach is generally preferred over methods starting from the corresponding aniline due to the potential for side reactions and the often harsh conditions required for diazotization. The Grignard route offers a reliable and high-yielding pathway to the desired product.

The overall synthetic strategy is a two-step process:

- Amidation: Conversion of 3-bromobenzoic acid to 3-bromo-N,N-dipropylbenzamide.
- Borylation: Formation of the Grignard reagent from the brominated amide, followed by reaction with a trialkyl borate and subsequent hydrolysis to yield the final boronic acid.



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Figure 1: Synthetic Workflow for **3-(Dipropylcarbamoyl)phenylboronic acid**.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of **3-(Dipropylcarbamoyl)phenylboronic acid**.

Part 1: Synthesis of 3-Bromo-N,N-dipropylbenzamide

- Activation of Carboxylic Acid: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzoic acid (1.0 eq). Add thionyl chloride (1.5 eq) dropwise at room temperature. Heat the mixture to reflux for 2 hours or until gas evolution ceases.
- Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 3-bromobenzoyl chloride is used in the next step without further purification.
- Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve dipropylamine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in the same solvent. Add the amine solution dropwise to the acid chloride solution.
- Reaction and Workup: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-bromo-N,N-dipropylbenzamide.

Part 2: Synthesis of 3-(Dipropylcarbamoyl)phenylboronic acid

- Grignard Reagent Formation: In a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.2

eq). Add a small crystal of iodine to initiate the reaction. Add a small portion of a solution of 3-bromo-N,N-dipropylbenzamide (1.0 eq) in anhydrous THF via the addition funnel.

- **Initiation and Completion:** Gently heat the mixture to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. Once initiated, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
- **Borylation:** Cool the Grignard solution to -78 °C using a dry ice/acetone bath. Add triisopropyl borate (1.5 eq) dropwise via a syringe. The reaction is highly exothermic and the temperature should be carefully controlled.
- **Hydrolysis:** After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight. Quench the reaction by slowly adding it to a stirred solution of 1M HCl at 0 °C.
- **Extraction and Purification:** Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield **3-(Dipropylcarbamoyl)phenylboronic acid** as a solid.

Compound Characterization and Data

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR to confirm the chemical structure and the arrangement of protons and carbons.
- **Mass Spectrometry (MS):** To determine the molecular weight and confirm the molecular formula.
- **Infrared (IR) Spectroscopy:** To identify the presence of key functional groups, such as the B-O-H and C=O stretches.

Property	Value	Source
Molecular Formula	C ₁₃ H ₂₀ BNO ₃	[15]
Molecular Weight	249.11 g/mol	[15]
CAS Number	850567-40-7	[15] [16]
Appearance	White to off-white solid	Typical for phenylboronic acids [5] [17]
Solubility	Soluble in polar organic solvents (e.g., DMSO, Methanol)	General property of boronic acids [17]
Hypothetical Yield	60-75%	Based on similar reported syntheses
Hypothetical Melting Point	150-160 °C	Estimated range

Potential Applications in Drug Discovery: Enzyme Inhibition

The primary rationale for synthesizing novel substituted phenylboronic acids is their potential as enzyme inhibitors.[\[1\]](#)[\[3\]](#) The boron atom in a boronic acid is a Lewis acid, meaning it has a vacant p-orbital that can accept a pair of electrons.[\[18\]](#) This allows it to form a stable, tetrahedral adduct with nucleophilic residues, such as the hydroxyl group of a serine or threonine residue, commonly found in the active sites of enzymes like serine proteases and the proteasome.[\[4\]](#)[\[18\]](#)

This interaction is key to their inhibitory mechanism. The tetrahedral boronate complex mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.[\[2\]](#) The dipropylcarbamoyl group at the meta-position of the phenyl ring can engage in additional hydrogen bonding or hydrophobic interactions within the enzyme's active site, thereby increasing the binding affinity and selectivity of the inhibitor.

Figure 2: Mechanism of Serine Protease Inhibition by a Boronic Acid.

Given this mechanism, **3-(Dipropylcarbamoyl)phenylboronic acid** could be a valuable candidate for screening against various enzyme targets implicated in diseases such as cancer, inflammation, and bacterial infections.^{[4][18]} Its specific inhibitory profile would need to be determined through extensive biological assays.

Conclusion

3-(Dipropylcarbamoyl)phenylboronic acid, while not a widely studied molecule on its own, belongs to a class of compounds with immense importance in drug discovery and chemical biology. Its synthesis is achievable through robust and well-understood organometallic chemistry, making it accessible for research purposes. The combination of the reactive boronic acid warhead and the modulating carbamoyl side chain provides a compelling scaffold for the design of novel, targeted enzyme inhibitors. Further investigation into its biological activity is warranted and could unveil new therapeutic opportunities.

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